molecular formula C27H33N3O3 B15009226 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane CAS No. 32752-36-6

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane

Katalognummer: B15009226
CAS-Nummer: 32752-36-6
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: IPJSUMKHBGDQMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of three ethoxyphenyl groups attached to the triazine core. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with ethoxyphenyl groups. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazines with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the triazine core.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane can be compared with other similar compounds, such as:

    1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane: Similar structure but with methoxy groups instead of ethoxy groups.

    1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane: Contains chlorophenyl groups, leading to different chemical and biological properties.

    1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane:

Eigenschaften

CAS-Nummer

32752-36-6

Molekularformel

C27H33N3O3

Molekulargewicht

447.6 g/mol

IUPAC-Name

1,3,5-tris(4-ethoxyphenyl)-1,3,5-triazinane

InChI

InChI=1S/C27H33N3O3/c1-4-31-25-13-7-22(8-14-25)28-19-29(23-9-15-26(16-10-23)32-5-2)21-30(20-28)24-11-17-27(18-12-24)33-6-3/h7-18H,4-6,19-21H2,1-3H3

InChI-Schlüssel

IPJSUMKHBGDQMQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.